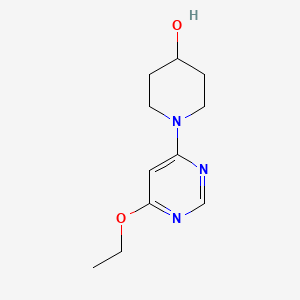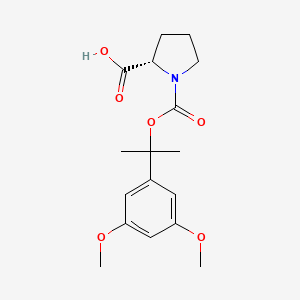
Azanide;hydrogen carbonate;platinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanide;hydrogen carbonate;platinum(2+) is a complex compound that consists of azanide (NH₂⁻), hydrogen carbonate (HCO₃⁻), and platinum in the +2 oxidation state (Pt²⁺)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azanide;hydrogen carbonate;platinum(2+) typically involves the reaction of platinum(II) salts with azanide and hydrogen carbonate sources. One common method is to dissolve platinum(II) chloride (PtCl₂) in water, followed by the addition of sodium azanide (NaNH₂) and sodium hydrogen carbonate (NaHCO₃). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of azanide;hydrogen carbonate;platinum(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Azanide;hydrogen carbonate;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: Ligands such as azanide and hydrogen carbonate can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal. Substitution reactions can result in the formation of new platinum complexes with different ligands.
科学的研究の応用
Azanide;hydrogen carbonate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which azanide;hydrogen carbonate;platinum(2+) exerts its effects involves the interaction of the platinum center with various molecular targets. In catalysis, the platinum center facilitates the activation of substrates, leading to the formation of reaction intermediates and products. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death or other therapeutic effects.
類似化合物との比較
Similar Compounds
Platinum(II) chloride (PtCl₂): A common platinum(II) compound used in various chemical reactions.
Sodium azanide (NaNH₂): A source of azanide ions used in organic synthesis.
Sodium hydrogen carbonate (NaHCO₃): A common reagent used in acid-base reactions.
Uniqueness
Azanide;hydrogen carbonate;platinum(2+) is unique due to the combination of azanide, hydrogen carbonate, and platinum(2+) in a single compound. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, materials science, and medicine.
特性
分子式 |
CH9N4O3Pt-3 |
|---|---|
分子量 |
320.19 g/mol |
IUPAC名 |
azanide;hydrogen carbonate;platinum(2+) |
InChI |
InChI=1S/CH2O3.4H2N.Pt/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChIキー |
RIQJBJYXZPMIAW-UHFFFAOYSA-M |
正規SMILES |
C(=O)(O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



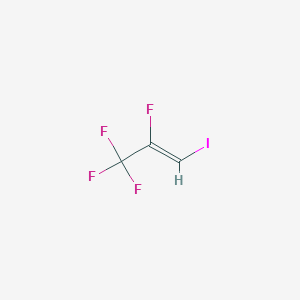

![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)

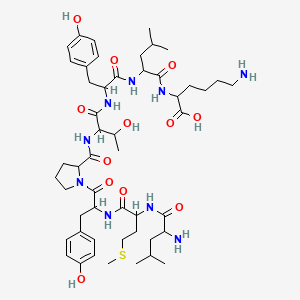
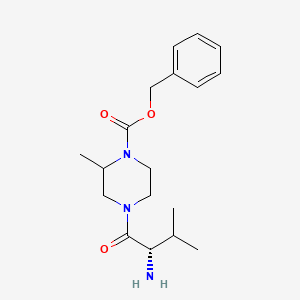
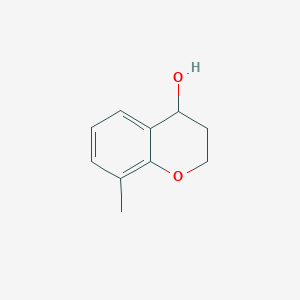
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)
